![molecular formula C16H13F3O3 B2996764 Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate CAS No. 866152-41-2](/img/structure/B2996764.png)
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is an organic compound with the molecular formula C16H13F3O3 It is characterized by the presence of a trifluoromethyl group attached to a phenoxybenzoate structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 3-(trifluoromethyl)phenol in the presence of a suitable esterification agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. Common reagents used in this process include ethyl chloroformate and a base such as triethylamine. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions may yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted phenoxybenzoates.
科学研究应用
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities. The compound may interact with enzymes, receptors, or other proteins, modulating their functions and leading to various physiological effects.
相似化合物的比较
Similar Compounds
- Ethyl 4-(trifluoromethyl)benzoate
- 3-(Trifluoromethyl)phenyl benzoate
- 4-(Trifluoromethyl)phenyl benzoate
Uniqueness
Ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate is unique due to the specific positioning of the trifluoromethyl group and the phenoxybenzoate structure. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
ethyl 4-[3-(trifluoromethyl)phenoxy]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O3/c1-2-21-15(20)11-6-8-13(9-7-11)22-14-5-3-4-12(10-14)16(17,18)19/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSRTANFVXDONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5-((4-Ethylpiperazin-1-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2996681.png)
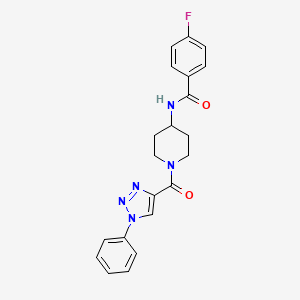
![2-[(3-chlorophenyl)sulfinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2996683.png)
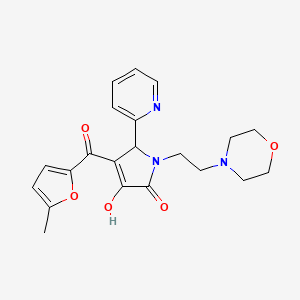
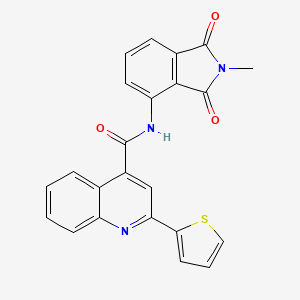

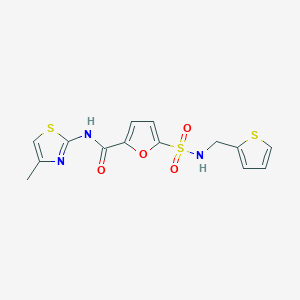
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-propoxyphenyl)propanamide](/img/structure/B2996692.png)
![N-[2-(2,3-dihydro-1H-indol-3-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B2996693.png)
![5-(2-bromo-5-methoxybenzoyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2996696.png)
![Ethyl 5-(3-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2996697.png)
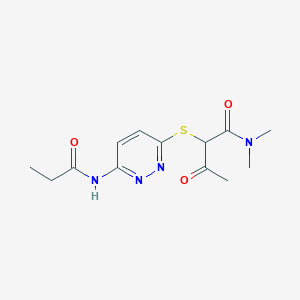
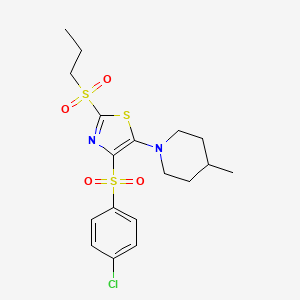
![4-(3-fluorophenyl)-N-(4-methylphenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2996703.png)
